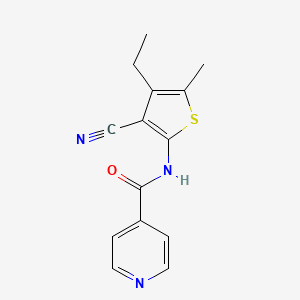
4-IODO-N~3~-ISOBUTYL-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-IODO-N~3~-ISOBUTYL-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom at the fourth position, an isobutyl group at the third position, and a methyl group at the first position of the pyrazole ring The carboxamide group is attached to the third position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-N~3~-ISOBUTYL-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic iodination reaction using iodine or an iodine-containing reagent.
Attachment of the Isobutyl Group: The isobutyl group can be introduced through an alkylation reaction using an isobutyl halide.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine or ammonia.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-IODO-N~3~-ISOBUTYL-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include thiols, amines, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
4-IODO-N~3~-ISOBUTYL-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological systems.
Mechanism of Action
The mechanism of action of 4-IODO-N~3~-ISOBUTYL-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-IODO-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but lacks the methyl group at the first position.
4-IODO-N~3~-ISOBUTYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID: Similar structure but has a carboxylic acid group instead of a carboxamide group.
4-IODO-N~3~-ISOBUTYL-1-METHYL-1H-PYRAZOLE-3-THIOCARBOXAMIDE: Similar structure but has a thiocarboxamide group instead of a carboxamide group.
Uniqueness
4-IODO-N~3~-ISOBUTYL-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the specific combination of functional groups and their positions on the pyrazole ring. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
4-iodo-1-methyl-N-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14IN3O/c1-6(2)4-11-9(14)8-7(10)5-13(3)12-8/h5-6H,4H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWJAFBEDLMARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN(C=C1I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B5817781.png)

![1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B5817796.png)
![N-acetyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B5817800.png)

![N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B5817809.png)


![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5817829.png)

![3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5817844.png)
